Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is a derivative of cyclohexane, featuring a carboxaldehyde group and two methyl groups at the 3rd position, along with a ketone group at the 5th position
Vorbereitungsmethoden
The synthesis of Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- can be achieved through several synthetic routes. One common method involves the oxidation of isophorone using specific oxidizing agents . The reaction conditions typically include controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: Lacks the additional methyl and ketone groups, resulting in different chemical properties and reactivity.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Contains a double bond and different substitution pattern, leading to distinct chemical behavior.
Cyclohexane-1-carboxaldehyde: Similar structure but without the ketone group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
65080-66-2 |
---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3,3-dimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-7(6-10)3-8(11)5-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
XNXKKWISKGQKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(=O)C1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.